molecular formula C21H27ClN2O3 B14425034 Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- CAS No. 82205-91-2

Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-

Cat. No.: B14425034
CAS No.: 82205-91-2
M. Wt: 390.9 g/mol
InChI Key: FPKJIROCXBLDFB-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 2-(3,4,5-trimethoxyphenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- typically involves the reaction of 1-(4-chlorophenyl)piperazine with 2-(3,4,5-trimethoxyphenyl)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced derivatives with hydrogenated piperazine ring.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with cellular receptors to induce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(4-chlorophenyl)-4-(2-phenylethyl)-
  • Piperazine, 1-(4-methoxyphenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)-
  • Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4-dimethoxyphenyl)ethyl)-

Uniqueness

Piperazine, 1-(4-chlorophenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)- is unique due to the presence of both 4-chlorophenyl and 3,4,5-trimethoxyphenyl groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

82205-91-2

Molecular Formula

C21H27ClN2O3

Molecular Weight

390.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine

InChI

InChI=1S/C21H27ClN2O3/c1-25-19-14-16(15-20(26-2)21(19)27-3)8-9-23-10-12-24(13-11-23)18-6-4-17(22)5-7-18/h4-7,14-15H,8-13H2,1-3H3

InChI Key

FPKJIROCXBLDFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCN2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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